molecular formula C31H47N5O9 B12621186 L-Prolyl-L-leucyl-L-tyrosyl-L-leucyl-L-glutamic acid CAS No. 921206-99-7

L-Prolyl-L-leucyl-L-tyrosyl-L-leucyl-L-glutamic acid

Cat. No.: B12621186
CAS No.: 921206-99-7
M. Wt: 633.7 g/mol
InChI Key: SUOHAXXBQMMBKN-KEOOTSPTSA-N
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Description

L-Prolyl-L-leucyl-L-tyrosyl-L-leucyl-L-glutamic acid is a peptide composed of five amino acids: proline, leucine, tyrosine, leucine, and glutamic acid. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolyl-L-leucyl-L-tyrosyl-L-leucyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next amino acid using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that follow the SPPS protocol. These machines can handle large-scale synthesis with high efficiency and reproducibility. Additionally, purification methods such as high-performance liquid chromatography (HPLC) are used to obtain the final pure peptide.

Chemical Reactions Analysis

Types of Reactions

L-Prolyl-L-leucyl-L-tyrosyl-L-leucyl-L-glutamic acid can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.

Major Products Formed

    Oxidation: Formation of dityrosine or other oxidative derivatives.

    Reduction: Formation of free thiols from disulfide bonds.

    Substitution: Modified peptides with new functional groups.

Scientific Research Applications

L-Prolyl-L-leucyl-L-tyrosyl-L-leucyl-L-glutamic acid has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its potential biological activities, such as antimicrobial or enzyme inhibitory properties.

    Medicine: Explored for its therapeutic potential in various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Prolyl-L-leucyl-L-tyrosyl-L-leucyl-L-glutamic acid depends on its specific biological activity. Generally, peptides exert their effects by interacting with specific molecular targets, such as enzymes, receptors, or other proteins. These interactions can modulate various cellular pathways, leading to the desired biological response. For example, if the peptide has antimicrobial properties, it may disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Prolyl-L-leucyl-L-tyrosyl-L-leucyl-L-glutamic acid is unique due to its specific sequence and the presence of both hydrophobic (leucine) and hydrophilic (glutamic acid) residues. This combination can influence its solubility, stability, and interaction with biological targets, making it distinct from other peptides with different sequences.

Properties

CAS No.

921206-99-7

Molecular Formula

C31H47N5O9

Molecular Weight

633.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid

InChI

InChI=1S/C31H47N5O9/c1-17(2)14-23(28(41)33-22(31(44)45)11-12-26(38)39)35-30(43)25(16-19-7-9-20(37)10-8-19)36-29(42)24(15-18(3)4)34-27(40)21-6-5-13-32-21/h7-10,17-18,21-25,32,37H,5-6,11-16H2,1-4H3,(H,33,41)(H,34,40)(H,35,43)(H,36,42)(H,38,39)(H,44,45)/t21-,22-,23-,24-,25-/m0/s1

InChI Key

SUOHAXXBQMMBKN-KEOOTSPTSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]2CCCN2

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C2CCCN2

Origin of Product

United States

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